

Spectroscopic Data of Oxazole-4carboximidamide: A Technical Guide

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Compound of Interest

Compound Name: Oxazole-4-carboximidamide

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Disclaimer: Direct experimental spectroscopic data for **Oxazole-4-carboximidamide** is not readily available in publicly accessible databases. The following guide provides predicted spectroscopic data and generalized experimental protocols based on the analysis of structurally similar oxazole derivatives and fundamental principles of spectroscopy. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The predicted spectroscopic data for **Oxazole-4-carboximidamide** is summarized below. These predictions are derived from the known spectroscopic properties of oxazole and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **Oxazole-4-carboximidamide**



Chemical Shift (δ, ppm)	Multiplicity	Assignment
~ 8.1 - 8.3	Singlet	H-2 (proton on the oxazole ring)
~ 7.8 - 8.0	Singlet	H-5 (proton on the oxazole ring)
~ 7.0 - 7.5	Broad Singlet	-NH ₂ (protons on the carboximidamide group)
~ 8.5 - 9.0	Broad Singlet	=NH (proton on the carboximidamide group)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Oxazole-4-carboximidamide

Chemical Shift (δ , ppm)	Assignment
~ 150 - 155	C-2 (carbon in the oxazole ring)
~ 135 - 140	C-4 (carbon in the oxazole ring)
~ 125 - 130	C-5 (carbon in the oxazole ring)
~ 160 - 165	C=N (carbon in the carboximidamide group)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Oxazole-4-carboximidamide



Wavenumber (cm⁻¹)	Intensity	Assignment
3300 - 3500	Strong, Broad	N-H stretching (carboximidamide -NH2 and =NH)
~ 1650 - 1680	Strong	C=N stretching (carboximidamide)
~ 1580 - 1620	Medium	C=N stretching (oxazole ring)
~ 1480 - 1520	Medium	C=C stretching (oxazole ring)
~ 1050 - 1150	Strong	C-O-C stretching (oxazole ring)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Oxazole-4-carboximidamide

m/z	Interpretation
112.04	[M+H] ⁺ (Molecular ion peak)
95	[M - NH ₃] ⁺
69	[M - C(=NH)NH ₂] ⁺
43	[C(=NH)NH ₂]+

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a compound such as **Oxazole-4-carboximidamide**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:



- ¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-tonoise ratio.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

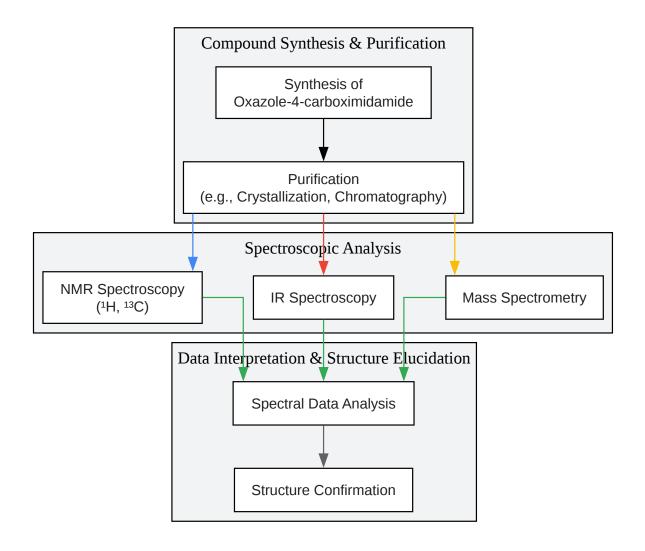
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

 [1]
- Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate
 ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical
 Ionization (APCI).[2] Acquire the mass spectrum in positive ion mode to observe the
 protonated molecular ion [M+H]⁺ and its fragment ions.[3]

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel synthetic compound.





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Caption: General workflow for the spectroscopic characterization of a synthetic compound.

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